molecular formula C19H21FN4O3 B064325 Ecenofloxacin CAS No. 186827-03-2

Ecenofloxacin

Cat. No.: B064325
CAS No.: 186827-03-2
M. Wt: 372.4 g/mol
InChI Key: WNVIWAUAXKEKKF-PJFSTRORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ecenofloxacin is a fluoroquinolone antibiotic characterized by its unique bicyclic structure, specifically a 3-azabicyclo[3.2.0]heptane moiety, which confers conformational rigidity and enhances target binding . Its molecular formula is C₁₉H₂₁FN₄O₃, and it exhibits broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and anaerobic bacteria . This compound primarily targets bacterial topoisomerase IV, an enzyme critical for DNA replication, with a reported IC₅₀ of 10 μM against this target .

Preparation Methods

Ecenofloxacin can be synthesized through several closely related methods . One common synthetic route involves the acylation of beta-alanine with tosyl chloride and sodium hydroxide in water to produce the corresponding tosylate. This tosylate is then esterified with thionyl chloride and ethanol to yield the ethyl ester. The amido group of this ester is alkylated with 2-methylallyl chloride using potassium iodide, potassium carbonate, and tetrabutylammonium iodide in acetonitrile, resulting in an alkylated sulfonamide. This sulfonamide is then condensed with pyrrolidine using thionyl chloride in dichloromethane to form an acylated pyrrolidine. The cyclization of this compound using trifluoromethanesulfonic anhydride and collidine in dichloromethane yields a racemic bicyclic ketone, which is converted to the corresponding oxime with hydroxylamine in pyridine. The oxime is reduced with sodium borohydride and nickel chloride to produce a racemic amine, which is then resolved optically with L-tartaric acid to obtain the pure isomer. The tosyl group is eliminated using concentrated hydrobromic acid, and the resulting amine is finally condensed with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid using 1,8-diazabicyclo[5.4.0]undec-7-ene and hydrochloric acid in acetonitrile .

Scientific Research Applications

Ecenofloxacin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and reactivity of fluoroquinolones. In biology, it is used to investigate the mechanisms of antibacterial activity and resistance. In medicine, it is primarily used in veterinary applications to treat bacterial infections in animals. In industry, it is used in the development of new antibacterial agents and formulations .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Binfloxacin and Irloxacin

  • Structural Similarities: Both binfloxacin and irloxacin share the fluoroquinolone core but lack the 3-azabicyclo[3.2.0]heptane group found in ecenofloxacin.
  • Activity: These compounds also target topoisomerase IV with IC₅₀ = 10 μM, similar to this compound . However, their lack of conformational restriction may reduce bioavailability or tissue penetration compared to this compound.

Difloxacin

  • Structure: Difloxacin contains a 4-fluorophenyl and 4-methylpiperazinyl group, differing from this compound’s bicyclic system .
  • Its broader use in veterinary medicine highlights functional divergence from this compound.

Gemifloxacin

  • Structure : Gemifloxacin features a cyclopropyl group and a fluorobenzene ring but lacks the azabicyclo moiety .
  • Activity: It targets both DNA gyrase and topoisomerase IV, with enhanced Gram-positive coverage compared to this compound .

Functional Analogues: Broad-Spectrum Fluoroquinolones

Ciprofloxacin

  • Activity: A benchmark fluoroquinolone with IC₅₀ = 0.17–0.41 μM against DNA gyrase, significantly more potent than this compound’s topoisomerase IV inhibition .

Levofloxacin and Moxifloxacin

  • Activity: Both exhibit dual inhibition of DNA gyrase and topoisomerase IV, with IC₅₀ values in the nanomolar range, outperforming this compound .
  • Structural Advantage : Levofloxacin’s methylpiperazinyl group enhances solubility, while moxifloxacin’s methoxy group improves anaerobic coverage .

Comparative Data Table

Compound Target Enzyme IC₅₀ (μM) Key Structural Feature Clinical Status
This compound Topoisomerase IV 10 3-azabicyclo[3.2.0]heptane Clinical trials
Binfloxacin Topoisomerase IV 10 Standard fluoroquinolone core Preclinical
Ciprofloxacin DNA gyrase 0.17–0.41 Cyclopropyl, piperazinyl Approved
Gemifloxacin DNA gyrase/Topo IV N/A Fluorobenzene, cyclopropyl Approved

Key Research Findings

Moderate Potency: this compound’s IC₅₀ = 10 μM places it in the "moderate activity" category, far less potent than ciprofloxacin or gemifloxacin .

Structural Uniqueness: The 3-azabicyclo[3.2.0]heptane group may reduce off-target effects but complicates synthesis compared to simpler fluoroquinolones .

Resistance Profile: No direct evidence compares this compound’s resistance rates to other fluoroquinolones, though its novel structure could delay resistance emergence .

Biological Activity

Ecenofloxacin is a fluoroquinolone antibiotic that has garnered attention for its biological activity, particularly in its antibacterial properties against various pathogens. This article delves into the mechanisms of action, pharmacokinetics, and comparative efficacy of this compound, supported by case studies and research findings.

This compound, like other fluoroquinolones, exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. The binding of this compound to these enzymes leads to the formation of a stable complex that prevents DNA re-ligation after strand breakage, ultimately resulting in bacterial cell death.

  • DNA Gyrase : this compound binds to the GyrA subunit of DNA gyrase, inducing conformational changes that inhibit its activity.
  • Topoisomerase IV : This enzyme is also targeted by this compound, affecting the separation of daughter strands during cell division.

The bactericidal effect is more pronounced at higher concentrations, while lower concentrations may exhibit bacteriostatic properties.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). Key parameters include:

ParameterValue
Oral BioavailabilityApproximately 70%
Peak Plasma Concentration (Cmax)2-4 hours post-administration
Half-life6-8 hours
Volume of Distribution1.5-2 L/kg

This compound is widely distributed in body tissues, achieving higher concentrations in organs such as the lungs and kidneys, which are critical for treating respiratory and urinary tract infections.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those for other commonly used antibiotics.
  • In Vivo Efficacy : In animal models, this compound showed effective reduction in bacterial load in cases of induced infections. For instance, a rabbit model infected with E. coli demonstrated a significant decrease in bacterial counts following treatment with this compound compared to controls.
  • Comparative Studies : Research comparing this compound with other fluoroquinolones indicated that it possesses superior efficacy against certain Gram-negative bacteria. A study found that this compound had a lower MIC against Pseudomonas aeruginosa compared to ciprofloxacin.

Resistance Development

While this compound is effective against a broad spectrum of bacteria, the emergence of resistance remains a concern. Studies indicate that the use of fluoroquinolones can lead to the development of resistant strains through mutations in the target genes (gyrA and parC). Continuous monitoring and prudent use are essential to mitigate resistance development.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing in vitro experiments to evaluate Ecenofloxacin’s antibacterial efficacy against resistant strains?

  • Methodology : Use standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays. Include positive/negative controls (e.g., ciprofloxacin as a comparator) and account for variables like pH, temperature, and bacterial inoculum size. Validate results with triplicate trials and statistical analysis (e.g., ANOVA) to ensure reproducibility .
  • Data Presentation : Tabulate MIC values (µg/mL) for target strains, with confidence intervals and p-values for comparative analysis.

Q. How can researchers verify this compound’s mechanism of action targeting DNA gyrase and topoisomerase IV in Gram-negative bacteria?

  • Methodology : Employ enzyme inhibition assays (e.g., supercoiling assays for DNA gyrase) and correlate results with whole-genome sequencing of resistant mutants to identify target mutations. Use fluorescence-based binding studies to quantify drug-enzyme interactions .
  • Critical Analysis : Compare inhibition kinetics (e.g., IC₅₀ values) across bacterial species to assess target specificity.

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s pharmacokinetic profile in in vivo models?

  • Methodology : Conduct meta-analyses of existing studies using PRISMA guidelines to identify confounding variables (e.g., animal model differences, dosing regimens). Apply physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies variability and validate with targeted LC-MS/MS plasma concentration measurements .
  • Data Reconciliation : Create a comparative table of AUC, Cmax, and half-life values across studies, highlighting methodological disparities (e.g., sampling timepoints, detection limits).

Q. What strategies optimize this compound’s synthetic pathway to improve yield while minimizing genotoxic impurities?

  • Methodology : Use Design of Experiments (DoE) to test reaction parameters (temperature, catalyst concentration). Monitor intermediates via HPLC-MS and employ QbD principles to identify critical quality attributes. Cross-reference patent literature for impurity profiles and refine purification steps (e.g., recrystallization solvents) .
  • Validation : Report impurity levels (ppm) against ICH guidelines and include stability data under accelerated conditions.

Q. How can researchers resolve conflicting findings on this compound’s off-target effects in mammalian cells?

  • Methodology : Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment. Validate with functional assays (e.g., mitochondrial membrane potential assays) and compare results to fluorinated quinolones with known toxicity profiles .
  • Critical Evaluation : Use funnel plots to assess publication bias in existing literature and conduct dose-response studies to establish NOAEL (no-observed-adverse-effect-level) thresholds .

Q. Methodological Frameworks

  • Data Analysis :
    • For in vitro studies, apply nonlinear regression to dose-response curves (e.g., Hill slopes) .
    • For in vivo contradictions, use Cochrane Review criteria to assess risk of bias (e.g., randomization, blinding).
  • Reproducibility :
    • Document raw data in appendices with metadata (e.g., equipment calibration logs) .
    • Share protocols via platforms like Protocols.io to enable replication.

Properties

IUPAC Name

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVIWAUAXKEKKF-PJFSTRORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167356
Record name Ecenofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162301-05-5
Record name Ecenofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecenofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECENOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ecenofloxacin
Reactant of Route 2
Reactant of Route 2
Ecenofloxacin
Reactant of Route 3
Ecenofloxacin
Reactant of Route 4
Ecenofloxacin
Reactant of Route 5
Ecenofloxacin
Reactant of Route 6
Ecenofloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.